1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The 1,5-diphenyl substitution on the triazole ring is of particular interest due to its potential impact on the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 5-amino-1,2,4-triazoles . Although the specific synthesis of 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is not detailed in the provided abstracts, similar compounds have been synthesized through reactions involving hydrazides and various other reagents under controlled conditions . For example, the synthesis of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was achieved by reacting 1-benzoyl-3-phenylaminothiourea with dichloromethane .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be ascertained using techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and theoretical calculations like density functional theory (DFT) . For instance, the structure of a related compound, 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole, was characterized by various spectroscopic methods and X-ray diffraction, revealing a monoclinic crystal system . DFT studies provide insights into the stability, electron charge density, and hyper-conjugative interactions of these molecules .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including photolysis, cycloaddition, and cyclocondensation reactions . The photolysis of 3,4-diphenylsydnone, for example, leads to the formation of a triazole derivative . Cycloaddition reactions are commonly used to synthesize triazole rings, as demonstrated in the synthesis of carbohydrazides and rufinamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide, can be explored through experimental and theoretical investigations. These studies include vibrational spectroscopy, molecular dynamic simulations, and molecular docking studies . The vibrational spectrum, dipole moment, polarizability, and hyperpolarizability are key physical properties that can be determined . Additionally, the reactivity and potential biological activity of these compounds can be assessed through docking studies and analysis of their interaction with biological targets .
Scientific Research Applications
Density Functional Theory Studies
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide and similar triazole derivatives have been a subject of density functional theory (DFT) studies. A novel triazole derivative was synthesized and characterized using various spectroscopic analyses, and its molecular stability was evaluated through delocalization of electron charge density and hyper-conjugative interactions (Zacharias et al., 2018).
Synthesis and Mechanistic Study
Triazole derivatives have been utilized in the synthesis of 5-amino-1,2,4-triazoles through 1,3-dipolar cycloaddition, indicating their potential in organic synthesis and mechanism exploration (Yen et al., 2016).
Corrosion Inhibition
Research has also explored the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solutions. The effectiveness of different additives in this regard was studied, providing insight into their practical applications in material protection (Bentiss et al., 2007).
Building Block for Heterocyclic Compounds
Triazoles serve as a versatile building block for constructing various heterocycles, demonstrating their significance in the field of medicinal chemistry and drug design (Bonacorso et al., 2017).
Antihypertensive and Diuretic Activities
Triazole derivatives have been found to possess antihypertensive and diuretic activities, highlighting their therapeutic potential in managing blood pressure and fluid balance (Ali et al., 2011).
Energetic Salts Synthesis
The synthesis and characterization of nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives were conducted, showcasing their applications in the synthesis of energetic salts with potential use in explosives (Zhang et al., 2018).
Anticancer Agent Potential
Studies on heterocyclic carbohydrazides, related to triazole derivatives, have shown potential as anticancer agents, further expanding their application in the field of oncology (Mansour et al., 2003).
Antimicrobial and Antinociceptive Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial and antinociceptive activities, demonstrating their utility in pain management and infection control (Khanage et al., 2014).
properties
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLCDPIFRXCDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368716 |
Source
|
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
CAS RN |
92555-70-9 |
Source
|
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1,5-diphenyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92555-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.